molecular formula C13H12ClNO4 B1311884 Methyl 4-acetamido-5-chloro-2-(prop-2-yn-1-yloxy)benzoate CAS No. 89481-87-8

Methyl 4-acetamido-5-chloro-2-(prop-2-yn-1-yloxy)benzoate

Cat. No.: B1311884
CAS No.: 89481-87-8
M. Wt: 281.69 g/mol
InChI Key: WKSGTEJRMLXGEG-UHFFFAOYSA-N
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Description

Methyl 4-acetamido-5-chloro-2-(prop-2-yn-1-yloxy)benzoate is an organic compound with the molecular formula C13H12ClNO4 and a molecular weight of 281.69 g/mol . This compound is characterized by the presence of an acetamido group, a chloro substituent, and a prop-2-yn-1-yloxy group attached to a benzoate core. It is used in various chemical and pharmaceutical applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-acetamido-5-chloro-2-(prop-2-yn-1-yloxy)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetamido-5-chloro-2-(prop-2-yn-1-yloxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-acetamido-5-chloro-2-(prop-2-yn-1-yloxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-acetamido-5-chloro-2-(prop-2-yn-1-yloxy)benzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the prop-2-yn-1-yloxy group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-acetamido-5-chloro-2-(prop-2-yn-1-yloxy)benzoate is unique due to the presence of the prop-2-yn-1-yloxy group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for specific interactions with molecular targets that are not possible with the methoxy or ethoxy analogs .

Properties

IUPAC Name

methyl 4-acetamido-5-chloro-2-prop-2-ynoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4/c1-4-5-19-12-7-11(15-8(2)16)10(14)6-9(12)13(17)18-3/h1,6-7H,5H2,2-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSGTEJRMLXGEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OCC#C)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442215
Record name Methyl 4-acetamido-5-chloro-2-[(prop-2-yn-1-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89481-87-8
Record name Methyl 4-acetamido-5-chloro-2-[(prop-2-yn-1-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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